molecular formula C19H19N5O5 B11044284 1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione

1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione

Cat. No.: B11044284
M. Wt: 397.4 g/mol
InChI Key: HOLYSVCRYKDDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might begin with the preparation of the benzodioxole moiety, followed by its coupling with other intermediates through palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule .

Scientific Research Applications

1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione involves its interaction with specific molecular targets. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their normal function, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

Molecular Formula

C19H19N5O5

Molecular Weight

397.4 g/mol

IUPAC Name

8-(7-methoxy-1,3-benzodioxol-5-yl)-10-methyl-4-propan-2-yl-2,4,5,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1(9),2,7-triene-6,11-dione

InChI

InChI=1S/C19H19N5O5/c1-8(2)24-17-13(18(25)22-24)12(14-16(20-17)21-19(26)23(14)3)9-5-10(27-4)15-11(6-9)28-7-29-15/h5-6,8H,7H2,1-4H3,(H,22,25)(H,20,21,26)

InChI Key

HOLYSVCRYKDDLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC3=C(C(=C2C(=O)N1)C4=CC5=C(C(=C4)OC)OCO5)N(C(=O)N3)C

Origin of Product

United States

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